Cas no 81153-64-2 (Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate)

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate structure
81153-64-2 structure
Product Name:Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
CAS-Nr.:81153-64-2
MF:C13H14N2O2
MW:230.262463092804
MDL:MFCD00221427
CID:986435
PubChem ID:10900438
Update Time:2024-10-27

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
    • ETHYL 5-METHYL-1-PHENYLPYRAZOLE-3-CARBOXYLATE
    • 5-METHYL-1-PHENYL-1H-PYRAZOLE-3-CARBOXYLIC ACID ETHYL ESTER
    • 3-ethoxycarbonyl-1-phenyl-5-methylpyrazole
    • 5-Methyl-1-phenyl-1H-pyrazol-3-carbonsaeure-aethylester
    • 5-methyl-1-phenyl-pyrazole-3-carboxylic acid ethyl ester
    • Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate (ACI)
    • Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester (6CI)
    • 3-Ethoxycarbonyl-5-methyl-1-phenylpyrazole
    • CS-0455879
    • YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • DB-075739
    • F30035
    • AKOS015842431
    • SCHEMBL3299372
    • AG-664/25003397
    • MFCD00221427
    • AS-48254
    • 5-methyl-1-phenylpyrazole 3-carboxylic acid ethyl ester
    • 1H-Pyrazole-3-carboxylic acid, 5-methyl-1-phenyl-, ethyl ester
    • ethyl 5-methyl-1-phenyl-1H-3-pyrazolecarboxylate
    • Ethyl 5-methyl-1-phenyl-pyrazole-3-carboxylate
    • 81153-64-2
    • DTXSID00447719
    • MDL: MFCD00221427
    • Inchi: 1S/C13H14N2O2/c1-3-17-13(16)12-9-10(2)15(14-12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3
    • InChI-Schlüssel: YBPIMHCENGHGMJ-UHFFFAOYSA-N
    • Lächelt: O=C(C1C=C(C)N(C2C=CC=CC=2)N=1)OCC

Berechnete Eigenschaften

  • Genaue Masse: 230.10600
  • Monoisotopenmasse: 230.105527694g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 4
  • Schwere Atomanzahl: 17
  • Anzahl drehbarer Bindungen: 4
  • Komplexität: 264
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topologische Polaroberfläche: 44.1Ų

Experimentelle Eigenschaften

  • Dichte: 1.13
  • Schmelzpunkt: 128 - 130°C
  • Siedepunkt: 128-130°C/2.25mm
  • Brechungsindex: 1.568
  • PSA: 44.12000
  • LogP: 2.35740

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Sicherheitsinformationen

  • Identifizierung gefährlicher Stoffe: Xi
  • Gefahrenklasse:IRRITANT

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Zolldaten

  • HS-CODE:2933199090
  • Zolldaten:

    China Zollkodex:

    2933199090

    Übersicht:

    29331999090. Andere strukturell nicht fusionierte Pyrazolringverbindungen. MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der KomponentenBitte geben Sie das Erscheinungsbild von Urotropin, 6-Caprolactam bitte das Erscheinungsbild an, Signing date

    Zusammenfassung:

    29331999090. andere Verbindungen, die einen nicht gebundenen Pyrazolring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:20.0%

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Preismehr >>

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Fluorochem
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Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Herstellungsverfahren

Herstellungsverfahren 1

Reaktionsbedingungen
1.1 Catalysts: Sulfuric acid ,  Water ;  24 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized
Referenz
New one-pot, efficient, and regioselective method for the synthesis of 3-trifluoromethyl-1H-1-phenylpyrazoles and alkyl 3-carboxylate analogs
Bonacorso, Helio G.; et al, Tetrahedron Letters, 2012, 53(41), 5488-5491

Herstellungsverfahren 2

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  rt; 2 h, reflux
Referenz
Discovery of 2-phenylthiazole-4-carboxylic acid, a novel and potent scaffold as xanthine oxidase inhibitors
Xu, Xue; et al, Bioorganic & Medicinal Chemistry Letters, 2019, 29(4), 525-528

Herstellungsverfahren 3

Reaktionsbedingungen
1.1 Solvents: Chloroform-d ;  2 h, 100 °C
Referenz
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Herstellungsverfahren 4

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
1.2 Solvents: Water ;  overnight, rt
Referenz
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Herstellungsverfahren 5

Reaktionsbedingungen
1.1 Reagents: Butyllithium Solvents: Diethyl ether ,  Tetrahydrofuran
1.2 Solvents: Tetrahydrofuran
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran
2.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
3.1 Solvents: Octane
Referenz
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Herstellungsverfahren 6

Reaktionsbedingungen
Referenz
Product class 1: pyrazoles
Stanovnik, B.; et al, Science of Synthesis, 2002, 12, 15-225

Herstellungsverfahren 7

Reaktionsbedingungen
1.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
Referenz
A new efficient synthesis of pyrazoles from hydrazonoyl halides and β-oxo-phosphonates
Sun, Aixue; et al, Tetrahedron Letters, 2014, 55(4), 889-892

Herstellungsverfahren 8

Reaktionsbedingungen
1.1 Solvents: Octane
Referenz
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Herstellungsverfahren 9

Reaktionsbedingungen
1.1 Solvents: Toluene ;  3.5 h, reflux
Referenz
Preparation of 2,6-bis(l-menthopyrazol-3-yl)pyridines and their catalytic activity for asymmetric Diels-Alder reaction
Kashima, Choji; et al, Journal of Heterocyclic Chemistry, 2003, 40(5), 773-782

Herstellungsverfahren 10

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  2 h, reflux
Referenz
Design, synthesis, and biological evaluation of N,N-disubstituted-4-arylthiazole-2-methylamine derivatives as cholesteryl ester transfer inhibitors
Wang, Xinran; et al, Molecules, 2017, 22(11), 1925/1-1925/16

Herstellungsverfahren 11

Reaktionsbedingungen
1.1 Reagents: Phosphorus oxychloride Solvents: Pyridine
2.1 Solvents: Octane
Referenz
Reaction of carbonyl compounds with ethyl lithiodiazoacetate. Studies dealing with the rhodium(II)-catalyzed behavior of the resulting adducts
Padwa, Albert; et al, Journal of Organic Chemistry, 1990, 55(13), 4144-53

Herstellungsverfahren 12

Reaktionsbedingungen
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Ethanol ,  Water ;  -5 °C; < 5 °C
1.2 Reagents: Sodium acetate Solvents: Ethanol ,  Water ;  4 h, -5 °C
1.3 Reagents: Water ;  overnight
2.1 Reagents: Lithium hydroxide Solvents: 1,2-Dimethoxyethane ;  10 h, rt
2.2 Solvents: Water ;  overnight, rt
Referenz
Pyrazole-4-Carboxamide (YW2065): A Therapeutic Candidate for Colorectal Cancer via Dual Activities of Wnt/β-Catenin Signaling Inhibition and AMP-Activated Protein Kinase (AMPK) Activation
Yang, Wei; et al, Journal of Medicinal Chemistry, 2019, 62(24), 11151-11164

Herstellungsverfahren 13

Reaktionsbedingungen
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  0.25 h, -78 °C; 0.5 h, -78 °C
1.2 1 h, -78 °C → -40 °C; 1 h, -40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water
2.1 Solvents: Chloroform-d ;  2 h, 100 °C
Referenz
Synthesis of N-Methoxy-N-methyl-β-enaminoketoesters: New Synthetic Precursors for the Regioselective Synthesis of Heterocyclic Compounds
Persson, Tobias; et al, Organic Letters, 2006, 8(15), 3219-3222

Herstellungsverfahren 14

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  1 h, reflux
Referenz
Functionalized 4-Aminoquinolines by Rearrangement of Pyrazole N-Heterocyclic Carbenes
Schmidt, Andreas; et al, Angewandte Chemie, 2010, 49(15), 2790-2793

Herstellungsverfahren 15

Reaktionsbedingungen
1.1 Catalysts: Hydrochloric acid Solvents: Ethanol ;  3 h, reflux
Referenz
Hydroxamic acid-based histone deacetylase (HDAC) inhibitors bearing a pyrazole scaffold and a cinnamoyl linker
Zagni, Chiara; et al, International Journal of Molecular Sciences, 2019, 20(4),

Herstellungsverfahren 16

Reaktionsbedingungen
1.1 Solvents: Ethanol ;  3 h, reflux
Referenz
New Pyrazolium-carboxylates as Structural Analogues of the Pseudo-Cross-Conjugated Betainic Alkaloid Nigellicine
Schmidt, Andreas; et al, Journal of Organic Chemistry, 2003, 68(15), 5977-5982

Herstellungsverfahren 17

Reaktionsbedingungen
Referenz
Haloacetylated enol ethers. 11. Synthesis of 1-methyl- and 1-phenyl pyrazole-3(5)-ethyl esters. A one-pot procedure
Martins, Marcos A. P.; et al, Journal of Heterocyclic Chemistry, 1999, 36(1), 217-220

Herstellungsverfahren 18

Reaktionsbedingungen
1.1 Reagents: Sodium Solvents: Ethanol ;  cooled; 4 h, < 10 °C
1.2 Reagents: Sulfuric acid Solvents: Water ;  pH 3, cooled
2.1 Solvents: Acetic acid ;  cooled; 24 h, reflux
2.2 -
Referenz
Synthesis and biofilm formation reduction of pyrazole-4-carboxamide derivatives in some Staphylococcus aureus strains
Cascioferro, Stella; et al, European Journal of Medicinal Chemistry, 2016, 123, 58-68

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Raw materials

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Preparation Products

Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate Lieferanten

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(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
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Amadis Chemical Company Limited
(CAS:81153-64-2)Ethyl 5-methyl-1-phenyl-1H-pyrazole-3-carboxylate
A864594
Reinheit:99%/99%
Menge:5g/1g
Preis ($):844.0/241.0
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